molecular formula C15H29NO3 B13608827 Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate

Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate

Cat. No.: B13608827
M. Wt: 271.40 g/mol
InChI Key: SOAZDSNUGVZQMV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3. It is a piperidine derivative, which is a class of organic compounds commonly used in medicinal chemistry and organic synthesis. This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a hydroxy-dimethylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

IUPAC Name

tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H29NO3/c1-14(2,3)19-13(18)16-8-6-12(7-9-16)10-15(4,5)11-17/h12,17H,6-11H2,1-5H3

InChI Key

SOAZDSNUGVZQMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C)(C)CO

Origin of Product

United States

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